Pde4B/7A-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H35N3O3 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-hydroxyphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide |
InChI |
InChI=1S/C25H35N3O3/c1-25(2,3)19-11-12-22(29)20(18-19)26-24(30)10-7-13-27-14-16-28(17-15-27)21-8-5-6-9-23(21)31-4/h5-6,8-9,11-12,18,29H,7,10,13-17H2,1-4H3,(H,26,30) |
InChI Key |
UBXXFTIBWQCBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)CCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Molecular Pharmacology of Pde4b/7a in 1
Enzymatic Inhibition Profile
The inhibitory activity of Pde4B/7A-IN-1 has been evaluated against specific phosphodiesterase isoforms, revealing a dual action on PDE4B and PDE7A.
This compound demonstrates inhibitory effects on both human recombinant PDE4B and PDE7A enzymes. The half-maximal inhibitory concentrations (IC50) determined in vitro are 80.4 μM for PDE4B and 151.3 μM for PDE7A. nih.govresearchgate.net This indicates a micromolar-range potency for these two specific PDE isoforms.
| Enzyme | IC50 (μM) | Source |
|---|---|---|
| Human PDE4B | 80.4 | nih.govresearchgate.net |
| Human PDE7A | 151.3 | nih.govresearchgate.net |
The selectivity profile of a PDE inhibitor across the entire superfamily is a critical aspect of its pharmacological characterization. However, the primary research describing this compound focused specifically on its activity against PDE4B and PDE7A. nih.govresearchgate.net Data regarding the inhibitory activity of this compound against other PDE isoforms, such as those in the PDE1, PDE3, PDE5, PDE8, PDE9, PDE10, and PDE11 families, or against the other PDE4 subtypes (A, C, D), are not available in the cited literature.
| PDE Isoform | Inhibitory Activity (IC50) |
|---|---|
| PDE1 | Data Not Available |
| PDE3 | Data Not Available |
| PDE4A/C/D | Data Not Available |
| PDE5 | Data Not Available |
| PDE8 | Data Not Available |
| PDE9 | Data Not Available |
| PDE10 | Data Not Available |
| PDE11 | Data Not Available |
A detailed kinetic analysis, including association (k_on) and dissociation (k_off) rate constants or the equilibrium dissociation constant (K_d), has not been reported for the interaction between this compound and its target enzymes, PDE4B and PDE7A. Such studies are essential for a deeper understanding of the inhibitor's binding dynamics and residence time on the enzyme. mdpi.com
Generally, the interaction of inhibitors with the PDE4 catalytic site can be complex. scbt.com The binding kinetics can be influenced by conformational changes in the enzyme. pnas.org For the broader class of PDE4 inhibitors, these interactions involve accessing a deeply buried active site, and the inhibitor's structure dictates how it fits within this pocket, which is highly conserved across PDE4 subtypes. uniprot.org
Mechanism of Action at the Molecular Level
The mechanism of action for this compound is predicated on its inhibition of specific cAMP-degrading phosphodiesterases.
Phosphodiesterases of the PDE4, PDE7, and PDE8 families are selective for the hydrolysis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). scbt.commdpi.comnih.gov By inhibiting the catalytic activity of PDE4B and PDE7A, this compound reduces the degradation of cAMP into its inactive form, 5'-adenosine monophosphate (5'-AMP). pnas.org This inhibition leads to an accumulation of intracellular cAMP. While direct measurements of cAMP levels in various cell types following treatment with this compound are not available in the primary literature, this elevation is the inferred and principal molecular consequence of its enzymatic inhibition. nih.govresearchgate.netpnas.org The regulation of cAMP levels is critical, as it is a key second messenger that influences a wide array of cellular functions. google.pl
The elevation of intracellular cAMP initiates a cascade of downstream signaling events. The most well-characterized pathway activated by increased cAMP is mediated by Protein Kinase A (PKA). pnas.orguniprot.orgmedchemexpress.com
Upon cAMP binding, the regulatory subunits of PKA dissociate from the catalytic subunits, which then become active and phosphorylate a multitude of substrate proteins. pnas.orgmedchemexpress.com A key target of PKA in the context of cellular regulation and gene expression is the cAMP Response Element-Binding Protein (CREB). mdpi.commedchemexpress.com Phosphorylation of CREB by PKA enables it to bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.com
Beyond the canonical PKA-CREB axis, elevated cAMP can also activate other effector proteins. One such effector is the Exchange Protein directly Activated by cAMP (Epac). researchgate.netmdpi.com Activation of Epac can trigger downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK). mdpi.com The inhibition of PDE4 is known to trigger downstream effects through the activation of both PKA/CREB and Epac/ERK signaling pathways. mdpi.com
Downstream Signaling Pathway Activation:
Protein Kinase A (PKA) Activation and Substrate Phosphorylation
The primary effector of cAMP signaling is Protein Kinase A (PKA). nih.govnih.govpnas.org An increase in intracellular cAMP, resulting from the inhibition of PDE4B and PDE7A, leads to the activation of PKA. ahajournals.orgmolbiolcell.org This activation occurs when cAMP binds to the regulatory subunits of the PKA holoenzyme, causing the release of its active catalytic subunits. pnas.orgfrontiersin.org These free catalytic subunits can then phosphorylate a multitude of protein substrates on serine and threonine residues, thereby altering their activity and function. frontiersin.org
In cardiac myocytes, for instance, PDE4B specifically regulates the PKA-mediated phosphorylation of key proteins involved in excitation-contraction coupling, such as L-type Ca²⁺ channels and ryanodine (B192298) receptors. nih.gov Furthermore, long isoforms of PDE4 are themselves substrates for PKA. PKA-dependent phosphorylation can activate these PDE4 isoforms, creating a negative feedback loop that dampens cAMP signaling. nih.govahajournals.orgembopress.org Inhibition of PDE4B by a compound like this compound would disrupt this feedback mechanism, leading to a sustained and amplified PKA signal. ahajournals.orgnih.gov
Table 1: Key PKA Substrates and Functions Modulated by PDE Inhibition
| Substrate | Cellular Location | Function | Consequence of Phosphorylation |
|---|---|---|---|
| CREB | Nucleus | Transcription Factor | Activation of gene transcription nih.govnih.gov |
| L-type Ca²⁺ channels | Sarcolemma (Cardiac Myocytes) | Calcium Influx | Increased calcium current nih.gov |
| Ryanodine Receptors (RyR) | Sarcoplasmic Reticulum | Calcium Release | Modified calcium release nih.govpnas.org |
| Phospholamban (PLB) | Sarcoplasmic Reticulum | SERCA Regulation | Increased calcium uptake, cardiac relaxation pnas.org |
| PDE4 (long isoforms) | Various | cAMP Hydrolysis | Enzyme activation (negative feedback) nih.govahajournals.org |
Exchange Protein Directly Activated by cAMP (EPAC) Pathway Modulation
In addition to PKA, cells possess another critical cAMP sensor: the Exchange Protein Directly Activated by cAMP (EPAC). nih.govnih.govprobiologists.com The EPAC family consists of two isoforms, EPAC1 and EPAC2, which function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. molbiolcell.orgnih.govmdpi.com Upon binding cAMP, EPAC undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins and their downstream signaling cascades.
The inhibition of PDE4B and PDE7A elevates cAMP levels, which in turn modulates the EPAC pathway. nih.gov This pathway can operate independently of PKA to control specific cellular processes. For example, cAMP-mediated apoptosis in certain lymphoma cells has been shown to be independent of PKA and EPAC, suggesting other pathways are involved. nih.gov However, in other contexts, such as in the function of regulatory T-cells, the cAMP/EPAC1 axis is a key player. nih.gov The ultimate cellular response to an increase in cAMP often depends on the relative expression and localization of PKA and EPAC, creating a complex and context-dependent signaling network. molbiolcell.orgmdpi.com
Table 2: Comparison of PKA and EPAC Signaling Pathways
| Feature | Protein Kinase A (PKA) | Exchange Protein Directly Activated by cAMP (EPAC) |
|---|---|---|
| Activation | Binding of cAMP to regulatory subunits releases catalytic subunits. pnas.org | Binding of cAMP induces a conformational change, activating GEF function. frontiersin.org |
| Enzymatic Activity | Serine/Threonine Kinase. frontiersin.org | Guanine Nucleotide Exchange Factor (GEF) for Rap1/2. molbiolcell.org |
| Primary Effector | Phosphorylates a wide range of protein substrates. frontiersin.org | Activates Rap GTPases. mdpi.com |
| Role in Gene Expression | Phosphorylates and activates the transcription factor CREB. nih.gov | Can influence gene expression via Rap-mediated pathways. |
| Example Function | Regulation of metabolism, cardiac contraction, and memory. nih.govnih.gov | Regulation of cell adhesion, immune suppression, and insulin (B600854) secretion. nih.gov |
cAMP Response Element-Binding (CREB) Protein Phosphorylation
A major downstream consequence of PKA activation is the phosphorylation of the cAMP Response Element-Binding (CREB) protein. nih.govnih.gov The PKA catalytic subunits translocate to the nucleus where they phosphorylate CREB at a crucial serine residue (Ser133). pnas.orgfrontiersin.org This phosphorylation event is a key step in activating CREB, enabling it to recruit transcriptional co-activators like CREB-binding protein (CBP). frontiersin.org
Once activated, phosphorylated CREB binds as a dimer to specific DNA sequences known as cAMP Response Elements (CREs) located in the promoter regions of target genes, thereby driving their transcription. pnas.orgfrontiersin.org This signaling cascade is fundamental for numerous physiological processes, including neuronal plasticity and long-term memory formation. nih.govprobiologists.com Pharmacological inhibition of PDE4 has been demonstrated to increase the levels of phosphorylated CREB, highlighting a direct link between PDE4 activity and the regulation of gene expression via the PKA-CREB axis. nih.govnih.gov
Interaction with PI3K/AKT/mTOR Signaling Axis
Emerging evidence indicates a significant crosstalk between cAMP signaling and the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. frontiersin.orgfrontiersin.org PDE4B, in particular, has been implicated in modulating this axis. frontiersin.org Studies suggest that cAMP and PDE4B can influence the mTOR signaling pathway by affecting PI3K/AKT activity. frontiersin.org
In certain cancers, like Diffuse Large B-cell Lymphoma (DLBCL), high levels of PDE4B expression are associated with a poor prognosis. nih.gov In these cells, cAMP can induce apoptosis by inhibiting the PI3K/AKT pathway, a process that appears to be largely independent of PKA and EPAC. nih.gov The overexpression of PDE4B in these tumors would counteract this effect by reducing cAMP levels, thereby promoting cell survival. nih.gov This suggests that inhibiting PDE4B could be a valuable therapeutic strategy to restore cAMP-mediated apoptosis, potentially synergizing with direct inhibitors of the PI3K/AKT pathway. nih.gov Further supporting this link, microRNA-mediated targeting of PDE4B has been shown to repress mTOR signaling. mdpi.com
Molecular Docking and Binding Site Analysis of this compound with PDE4B and PDE7A
Molecular docking studies provide a theoretical framework for understanding how an inhibitor like this compound might interact with its target enzymes. The active sites of PDE4B and PDE7A possess distinct features that govern inhibitor binding and selectivity.
The catalytic domain of PDE4 enzymes is highly conserved across all four subtypes (A, B, C, and D), which makes designing subtype-selective inhibitors a significant challenge. frontiersin.orgnih.gov The active site is characterized by a deep pocket containing two divalent metal ions (typically Zn²⁺ and Mg²⁺) essential for catalysis, a hydrophobic "Q pocket" that accommodates the purine (B94841) ring of cAMP, and a more solvent-exposed "S pocket". mdpi.comfrontiersin.org In contrast, the active site of PDE7A is noted for being largely hydrophobic. nih.gov Docking studies with known inhibitors like BRL50481 have been used to probe its binding characteristics. frontiersin.orgfrontiersin.org
Role of Specific Amino Acid Residues in Inhibitor Binding and Selectivity
The specificity and affinity of an inhibitor are determined by precise interactions with amino acid residues within the enzyme's binding pocket.
For PDE4B , while the active site is nearly identical to other PDE4s, selectivity can be achieved by exploiting differences in regions outside the catalytic pocket. mdpi.comnih.gov A key example is the C-terminal regulatory helix known as CR3. A single amino acid difference between PDE4B (Leucine 674) and PDE4D (Glutamine 594) within this helix is the primary determinant for the 50-fold selectivity of the inhibitor A-33 for PDE4B. nih.govresearchgate.netresearchgate.net Within the active site itself, residues such as Glutamine 369 are crucial for orienting the inhibitor, while various hydrophobic residues contribute to binding affinity. anl.gov
For PDE7A , binding is dominated by hydrophobic interactions. nih.gov Docking studies suggest that the aromatic rings of inhibitors often form π-π stacking interactions with phenylalanine residues. Key residues identified in the binding of inhibitors include Valine 380, Phenylalanine 384, and Phenylalanine 416. frontiersin.org Additionally, polar residues like Glutamine 413 can form critical hydrogen bonds that anchor the inhibitor in the active site. nih.gov
Table 3: Key Amino Acid Residues in PDE4B and PDE7A Inhibitor Binding
| Enzyme | Residue | Location/Role | Significance |
|---|---|---|---|
| PDE4B | Gln369 | Active Site | Orients ligand via hydrogen bonds. anl.gov |
| Phe372 | Active Site (Q Pocket) | Hydrophobic interaction with inhibitor. anl.gov | |
| Leu674 | CR3 Regulatory Helix | Key determinant of selectivity over PDE4D. nih.govresearchgate.net | |
| PDE7A | Val380 | Active Site | Hydrophobic interaction. frontiersin.org |
| Phe416 | Active Site | π-π stacking with inhibitor's aromatic rings. nih.govfrontiersin.org |
Conformational Changes Induced by this compound Binding
The binding of an inhibitor to its target enzyme is not a simple lock-and-key event but often involves dynamic conformational changes in the protein. ahajournals.org
In the case of PDE4, certain inhibitors induce significant structural rearrangements. A notable mechanism involves the capture of the CR3 regulatory helix, which folds over and "caps" the active site, physically blocking the entry of the cAMP substrate. nih.govresearchgate.net This closed conformation is stabilized by the inhibitor. Other allosteric modulators can bind to a different regulatory domain, UCR2, to induce conformational changes that inhibit catalytic activity. probiologists.comrutgers.edu The enzyme itself can exist in different conformational states that exhibit high or low affinity for inhibitors, a transition that is influenced by the presence of metal ions in the active site. researchgate.net
For PDE7A, the binding of inhibitors within its hydrophobic pocket can also induce local conformational changes. The flexibility of the side chains of residues lining the pocket allows the enzyme to accommodate different inhibitors and enables varied binding modes. nih.gov A compound like this compound would likely leverage these dynamic properties in both PDE4B and PDE7A to achieve potent and selective inhibition.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Rolipram (B1679513) |
| A-33 |
| BRL50481 |
| BC54 |
| RS25344 |
| D159687 |
| IBMX |
| Theobromine |
| Caffeine |
| Theophylline |
| Papaverine |
| Etazolate |
| Trequinsin |
| T-1032 |
| Roflumilast |
| Cilomilast (B62225) |
| BayK8644 |
| Fenoterol |
Structure Activity Relationships Sar and Structural Biology of Pde4b/7a in 1 Derivatives
Design Principles for Dual PDE4B/7A Inhibition
The design of Pde4B/7A-IN-1 and its analogs was part of a broader effort to develop multifunctional ligands that also act as antagonists for the 5-HT1A and 5-HT7 serotonin (B10506) receptors. nih.gov The primary goal was to integrate moderate PDE4B and PDE7A inhibitory action into a well-established serotonin receptor antagonist scaffold.
Scaffold Design and Chemical Space Exploration
The core chemical framework for this series of compounds is the arylpiperazinylalkanoic acid scaffold. nih.gov This scaffold is a well-known pharmacophore for serotonin receptors. researchgate.net The chemical space was systematically explored through the synthesis of a library of 33 novel anilide and benzylamide derivatives. nih.gov
The general structure consists of three main components that were varied to explore the chemical space:
Arylpiperazine Moiety: A 1-(2-methoxyphenyl)piperazine (B120316) group was kept constant as the core fragment responsible for anchoring the ligand to the primary targets. researchgate.net
Alkyl Linker: An alkanoic acid chain of varying length (n=2 to 4 carbons) connects the piperazine (B1678402) ring to the terminal amide group.
Terminal Amide Group: The terminal carboxamide was functionalized as either an anilide (amide of aniline) or a benzylamide (amide of benzylamine), with various substituents on the terminal phenyl ring. nih.gov
This exploration allowed for a systematic evaluation of how modifications in the linker and terminal regions impact the dual inhibitory activity against PDE4B and PDE7A.
Strategies for Achieving Isoform Selectivity
The primary design strategy for this particular series of molecules was not focused on achieving high selectivity for PDE4B or PDE7A over other PDE isoforms. Instead, the goal was to create multifunctional compounds by combining moderate PDE4B/PDE7A inhibition with potent 5-HT1A/5-HT7 receptor antagonism. nih.gov The observed inhibitory activities against PDE4B and PDE7A are in the micromolar range, indicating a secondary focus for this activity. nih.gov
The design leverages the known ability of the 1-(2-methoxyphenyl)piperazine fragment to bind to multiple targets. researchgate.net The strategy was based on a ligand-based drug design approach, building upon previous lead structures that showed a promising multi-target profile. researchgate.net Therefore, discussions regarding specific interactions with non-catalytic domains or allosteric sites to drive isoform selectivity are not the central theme for this class of compounds; the focus remains on the interactions within the conserved catalytic active site.
Elucidation of Structure-Activity Relationships
A systematic investigation of the synthesized library of 33 compounds (compounds 7-39 in the source literature) led to the identification of key structural features influencing potency against PDE4B and PDE7A. nih.gov The compound designated this compound is compound 22 from this series. researchgate.netnih.gov
Impact of Substituent Modifications on PDE4B Inhibitory Potency and Selectivity
The inhibitory activity against PDE4B was found to be moderately sensitive to structural modifications in the linker and terminal amide portions of the scaffold. Generally, the anilide derivatives showed slightly better potency than the benzylamide derivatives.
Key observations include:
Linker Length: A butyric acid linker (four carbons, n=3 in the general structure) was generally preferred over shorter propanoic acid (n=2) or longer pentanoic acid (n=4) linkers for PDE4B inhibition.
Terminal Ring Substituents: For the anilide series, substitution on the phenyl ring had a variable impact. The lead compound, 22 (this compound), features a 4-isopropyl substituent on the anilide ring. nih.gov Other substitutions, such as chloro or methoxy (B1213986) groups, resulted in varied, and often weaker, inhibitory activity.
Table 1: Inhibitory Activity of Selected Anilide Derivatives on PDE4B
| Compound | Linker Length (n) | R (Anilide Substituent) | PDE4B IC50 (µM) |
| 19 | 3 | 4-Cl | 103.0 |
| 20 | 3 | 4-F | 114.7 |
| 21 | 3 | 4-OCH3 | 115.8 |
| 22 | 3 | 4-iPr | 80.4 |
| 23 | 3 | 3-Cl | 134.5 |
Data sourced from Jankowska A, et al. Eur J Med Chem. 2020;201:112437. nih.gov
Impact of Substituent Modifications on PDE7A Inhibitory Potency and Selectivity
Similar to PDE4B, the inhibitory potency against PDE7A was generally modest and in the micromolar range. The SAR trends for PDE7A largely mirrored those for PDE4B, indicating that the structural requirements for inhibiting the catalytic sites of both enzymes in this scaffold are similar.
Key observations include:
Linker Length: The four-carbon butyric acid linker was also favorable for PDE7A inhibition.
Terminal Amide Type: The anilide derivatives were generally more potent than the benzylamide counterparts.
Terminal Ring Substituents: Compound 22 (this compound) showed one of the better, albeit still moderate, potencies against PDE7A within the series. nih.gov Many other substitutions resulted in a significant loss of activity.
Table 2: Inhibitory Activity of Selected Anilide Derivatives on PDE7A
| Compound | Linker Length (n) | R (Anilide Substituent) | PDE7A IC50 (µM) |
| 19 | 3 | 4-Cl | 165.2 |
| 20 | 3 | 4-F | >200 |
| 21 | 3 | 4-OCH3 | 179.3 |
| 22 | 3 | 4-iPr | 151.3 |
| 23 | 3 | 3-Cl | >200 |
Data sourced from Jankowska A, et al. Eur J Med Chem. 2020;201:112437. nih.gov
Rational Design Based on Co-crystal Structures and Computational Modeling
The design of this series of dual PDE4B/7A inhibitors was guided by a structure-based approach using molecular docking simulations. researchgate.net Since co-crystal structures of these specific inhibitors were not available, homology models or existing crystal structures of PDE4B and PDE7A were used to predict the binding modes of the designed ligands.
The docking studies for the arylpiperazine scaffold within the PDE4B active site (using PDB ID: 1RO6 as a template) revealed key interactions that are common for classical PDE inhibitors. researchgate.netresearchgate.net
The arylpiperazine fragment was predicted to bind in the ribose region of the active site.
The protonated nitrogen atom of the piperazine ring is positioned to form a crucial hydrogen bond or a salt bridge with a key aspartate residue (Asp392 in PDE4B). researchgate.net
The 2-methoxyphenyl group engages in hydrophobic interactions and potentially a π-π stacking interaction with a phenylalanine residue (Phe446) in the enzyme's hydrophobic pocket. researchgate.netresearchgate.net
Similar binding modes were likely hypothesized for the PDE7A active site, which shares structural similarities with PDE4B in the catalytic domain. The terminal anilide and benzylamide portions of the molecules were designed to explore additional hydrophobic pockets within the active site to modulate potency. The computational models helped rationalize the observed SAR, such as the preference for a specific linker length and terminal substituents that best fit the geometry of the enzyme's binding pocket. researchgate.net
Academic Synthetic Methodologies for this compound and its Derivatives
The synthesis of dual phosphodiesterase inhibitors like this compound is a focal point of medicinal chemistry research aimed at developing novel therapeutics for inflammatory and neurological disorders. Academic efforts have concentrated on creating modular synthetic routes that allow for extensive exploration of structure-activity relationships (SAR). The primary scaffold for this compound and its analogues is often based on purine-2,6-dione (B11924001) structures, which can be systematically modified to optimize inhibitory activity and selectivity against PDE4B and PDE7A isoforms. rug.nlresearchgate.net
Key Synthetic Routes and Reagents for this compound and its Analogues
The academic synthesis of this compound and related analogues typically revolves around a multi-step sequence starting from a purine-2,6-dione core. A representative and adaptable route involves the initial modification of the purine (B94841) ring system, followed by the introduction of a flexible linker, and finally, diversification through coupling with various chemical moieties. rug.nl
A common synthetic pathway proceeds as follows:
N7-Alkylation: The synthesis often begins with an 8-aminopurine-2,6-dione (B12331737) derivative. The nitrogen at the 7-position is alkylated using an appropriate haloester, such as ethyl 4-bromobutyrate. This reaction is typically carried out in a polar aprotic solvent like acetone (B3395972), facilitated by a base such as potassium carbonate (K2CO3) and often accelerated by a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA). rug.nl
Ester Hydrolysis: The ethyl ester group introduced in the previous step is hydrolyzed to the corresponding carboxylic acid. This is achieved under basic conditions, for instance, by refluxing with potassium hydroxide (B78521) (KOH) in an aqueous acetone solution. rug.nl
Hydrazide Formation: The resulting carboxylic acid is converted into a butanehydrazide intermediate. This transformation is commonly accomplished by reacting the acid with hydrazine (B178648) hydrate.
Analogue Synthesis (Condensation): The final step involves the condensation of the butanehydrazide intermediate with a diverse range of aldehydes or ketones. This reaction yields the target N'-arylidenebutanehydrazides or related structures, allowing for the generation of a library of analogues for SAR studies. rug.nl
The table below details the key reaction steps and the reagents involved in a typical synthesis of purine-2,6-dione-based PDE4/7 inhibitors.
| Step | Transformation | Typical Reagents and Conditions | Purpose |
| 1 | N7-Alkylation of purine-2,6-dione | Ethyl 4-bromobutyrate, K₂CO₃, TEBA, Acetone, Reflux | Introduces a butyrate (B1204436) linker to the core scaffold. |
| 2 | Saponification | KOH, Acetone/H₂O, Reflux | Converts the ester to a carboxylic acid for further functionalization. |
| 3 | Hydrazide Formation | Hydrazine hydrate | Creates a reactive hydrazide intermediate. |
| 4 | Imine Formation (Condensation) | Various substituted aldehydes, Ethanol (B145695), Acetic acid (catalyst) | Generates the final diverse set of analogues for biological screening. |
This table is based on synthetic schemes reported for purine-2,6-dione derivatives. rug.nl
Derivatization Strategies for SAR Studies and Probe Development
Derivatization is a cornerstone of medicinal chemistry used to systematically probe the SAR of a lead compound. For dual PDE4B/PDE7A inhibitors, this strategy is employed to fine-tune potency, enhance selectivity, and improve pharmacokinetic properties. nih.gov The synthetic routes are intentionally designed to be convergent, allowing for late-stage diversification.
Key Derivatization Points:
Hydrazide Moiety: The most common point of derivatization is the terminal nitrogen of the butanehydrazide linker. rug.nl By reacting the hydrazide intermediate with a wide array of substituted aromatic or heteroaromatic aldehydes, chemists can explore how different substituents influence interactions within the enzyme's binding pocket. rug.nl
Purine Core Substituents: Modifications can also be made to the core heterocyclic scaffold itself, although this often requires a different synthetic approach starting from more basic precursors.
Linker Modification: The length and nature of the linker connecting the purine core to the terminal aromatic group can be altered to optimize the compound's orientation in the active site.
SAR studies on purine-2,6-dione derivatives have revealed several key insights. For example, the inhibitory activity against both PDE4B and PDE7A is highly sensitive to the nature of the substituent on the terminal phenyl ring. rug.nl
The following table summarizes SAR findings for a series of N'-arylidenebutanehydrazide derivatives of 8-aminopurine-2,6-dione.
| Compound Analogue (Substituent on Phenyl Ring) | PDE4B IC₅₀ (µM) | PDE7A IC₅₀ (µM) | SAR Insight |
| 2,4-dihydroxy | >100 | >100 | Dihydroxy substitution is detrimental to activity. rug.nl |
| 4-hydroxy-3-methoxy | 2.1 | 1.8 | Demonstrates potent dual inhibitory activity. |
| 2,3,4-trihydroxy | 1.1 | 2.3 | Shows strong dual inhibition, highlighting the importance of hydroxyl groups at specific positions. researchgate.net |
| 4-chloro | 1.9 | 1.1 | A single chloro substituent provides potent dual inhibition. |
Data derived from studies on 8-aminopurine-2,6-dione derivatives. rug.nlresearchgate.net
These derivatization strategies not only help in mapping the binding site but are also crucial for developing chemical probes. A potent and selective inhibitor can be functionalized with a tag (e.g., a fluorophore or biotin) or a photoreactive group to facilitate target identification, validation, and imaging studies.
Preclinical Investigation of Pde4b/7a in 1 in in Vivo Animal Models
Models of Systemic and Organ-Specific Inflammation
Efficacy in Lung Inflammation Models (e.g., Smoke-Induced, Antigen-Induced Airway Inflammation)
In murine models of sub-acute, cigarette smoke-induced lung inflammation, which mirrors the inflammatory response in Chronic Obstructive Pulmonary Disease (COPD), a multi-target antisense oligonucleotide (AON) approach against PDE4B, PDE4D, and PDE7A has demonstrated significant efficacy. nih.gov In mice exposed to cigarette smoke, the combined administration of AONs targeting PDE4B/4D and PDE7A offered substantial protection against the recruitment of neutrophils into the lungs. nih.gov This treatment also effectively reduced the production of key inflammatory mediators, including the chemokine KC (a mouse analogue of human IL-8) and pro-MMP-9 (pro-matrix metallopeptidase 9). nih.gov
The observed anti-inflammatory effects were correlated with the successful inhibition of the target PDE4B and PDE7A messenger RNA (mRNA) in cells recovered from lung lavages. nih.gov Notably, this combined AON treatment did not result in a reduction of macrophage counts in the lung lavages of smoke-exposed mice. nih.gov The studies highlighted that this dual-target strategy exerted potent and broad anti-inflammatory effects in models of smoke-induced lung inflammation. nih.gov
| Parameter | Effect of Combined PDE4B/4D and 7A AON Treatment in Smoke-Induced Lung Inflammation Model | Reference |
|---|---|---|
| Neutrophil Recruitment | Significantly reduced | nih.gov |
| KC (Chemokine) Production | Significantly reduced | nih.gov |
| pro-MMP-9 Production | Significantly reduced | nih.gov |
| Macrophage Count | No significant reduction | nih.gov |
| Target mRNA Expression (PDE4B, PDE7A) | Inhibited in lung lavage cells | nih.gov |
Anti-Inflammatory Effects in Models of Intestinal Inflammation
While specific data on dual PDE4B/7A inhibitors in intestinal inflammation is limited, extensive research on selective PDE4 inhibitors provides insight into the role of PDE4B in this context. In murine models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis (UC), expression of PDE4A, PDE4B, and PDE4D was found to be markedly upregulated in the colon tissue. nih.gov
Treatment with the PDE4 inhibitor apremilast (B1683926) was shown to protect against UC by interfering with mucosal immunity. nih.gov This intervention led to a decrease in both the mRNA and protein levels of the upregulated PDE4 isoforms. nih.gov The inhibition of PDE4 is believed to ameliorate gut inflammation by increasing intracellular cyclic AMP (cAMP), which in turn suppresses the release of pro-inflammatory mediators and stimulates anti-inflammatory cytokines. nih.govmdpi.com Animal studies using various PDE4 inhibitors have consistently shown beneficial effects, reducing clinical signs of intestinal inflammation and suppressing the release of colonic TNF-α. mdpi.com
Cardioprotective Effects in Ischemia-Reperfusion Injury Models via Neutrophil and Microcirculation Modulation
Investigations into cardioprotection have primarily focused on the role of PDE4B. In mouse models of myocardial ischemia-reperfusion (MI/R) injury, cardiac expression of PDE4B, but not other PDE4 subtypes, was found to increase following reperfusion. nih.govresearchgate.net Genetic deletion or pharmacological inhibition of PDE4B conferred significant cardioprotection. ahajournals.orgahajournals.org
These protective effects were evident in a striking reduction in infarct size and improved cardiac function 24 hours and 28 days after the MI/R event. nih.govahajournals.org Mechanistically, PDE4B inhibition was shown to diminish neutrophil-endothelial cell interactions, reduce neutrophil infiltration into the heart, and decrease the release of proinflammatory cytokines. nih.govresearchgate.net Furthermore, targeting PDE4B improved coronary microcirculation by reducing microvascular obstruction and vascular permeability, and it promoted endothelium-dependent dilatation of coronary arteries. nih.govahajournals.org These findings identify PDE4B as a critical mediator of neutrophil inflammation and microvascular obstruction in MI/R injury. nih.gov
| Parameter | Effect of PDE4B Deletion or Inhibition in Myocardial I/R Injury Model | Reference |
|---|---|---|
| Infarct Size | Strikingly reduced | nih.govahajournals.org |
| Cardiac Function | Improved | nih.govahajournals.org |
| Coronary Microvascular Obstruction | Reduced | nih.govahajournals.org |
| Neutrophil Cardiac Infiltration | Suppressed | nih.gov |
| Endothelium-Dependent Vasodilatation | Promoted | nih.govahajournals.org |
Renal Protection in Models of Acute Kidney Injury
In the context of acute kidney injury (AKI), preclinical studies have underscored the detrimental role of PDE4B. In a cisplatin-induced nephrotoxicity mouse model, the expression of PDE4B mRNA and protein was enhanced in renal tubules. physiology.orgnih.gov
Pharmacological inhibition of PDE4 with cilomilast (B62225) or genetic silencing of PDE4B in vivo provided a protective effect against cisplatin-induced kidney damage. physiology.orgnih.gov These interventions led to improvements in renal function, a reduction in renal tubular injury, and decreased tubular cell apoptosis. nih.govresearchgate.net The protective mechanism involves the antagonism of inflammation and the restoration of cell survival signaling pathways that are otherwise downregulated by cisplatin (B142131) treatment. physiology.orgnih.gov
| Parameter | Effect of PDE4/PDE4B Inhibition in Cisplatin-Induced AKI Model | Reference |
|---|---|---|
| Renal Dysfunction | Improved | nih.gov |
| Renal Tubular Injury | Ameliorated | nih.gov |
| Tubular Cell Apoptosis | Reduced | nih.gov |
| Inflammation | Ameliorated | physiology.orgnih.gov |
Neurological and Neuropsychiatric Disorder Models
Assessment in Models of Cognitive Impairment and Memory Dysfunction
The role of PDE4B has been investigated in animal models of cognitive decline, such as those representing Alzheimer's disease (AD). In APPswe/PS1dE9 mice, a model for AD, long-term inhibition of PDE4B with the selective inhibitor A33 resulted in significant improvements in both working and spatial memory. nih.gov This cognitive resilience was observed even after the treatment period had ended. nih.gov
In a different model of alcoholic dementia in 3xTg-AD mice, inhibition of PDE4B with A33 attenuated cognitive impairment. nih.gov The treatment reduced neuropathological changes in the hippocampus, including Aβ expression and deposition. nih.gov Furthermore, it decreased inflammatory factors and hippocampal microglia activation while increasing levels of cAMP, suggesting that the cognitive benefits are mediated via the PDE4B/cAMP/PKA signaling pathway. nih.gov
Anti-Depressant and Anxiolytic-like Effects in Rodent Behavioral Models
Pde4B/7A-IN-1 has demonstrated antidepressant properties in rat behavioral tests. medchemexpress.com This aligns with broader research indicating that inhibition of the PDE4 enzyme family, and specifically the PDE4B subtype, is linked to antidepressant-like effects. nih.govwikipedia.org The mechanism is associated with the elevation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in signal transduction pathways implicated in depression. nih.gov
Studies comparing selective PDE4B and PDE4D inhibitors have shown that the PDE4B selective inhibitor A-33 displays a distinct antidepressant-like profile. nih.govresearchgate.net In mouse models, A-33 reduced immobility time in the forced swimming test (FST) and tail suspension test (TST), and decreased the latency to feed in the novelty-suppressed feeding test, all of which are indicative of antidepressant activity. researchgate.net In contrast, selective PDE4D inhibitors did not produce similar benefits in these models. researchgate.net
Regarding anxiolytic-like effects, the role of PDE4B is more complex. While some PDE4 inhibitors like rolipram (B1679513) have shown anxiolytic-like effects in certain studies, others have reported anxiogenic-like (anxiety-promoting) outcomes. nih.gov Animal models involving mice genetically deficient in PDE4B (PDE4B-/-) have displayed anxiogenic-like behaviors. nih.govresearchgate.net These mice showed decreased exploration in tests such as the holeboard and light-dark transition tests and had elevated levels of plasma corticosterone, a stress hormone. nih.govresearchgate.net This suggests that while PDE4B is a key regulator of anxiety-related pathways, the specific effects of its inhibition may be nuanced.
| Model | Compound/Target | Observed Effect | Reference |
|---|---|---|---|
| Forced Swimming Test (FST) | A-33 (PDE4B inhibitor) | Reduced immobility time | researchgate.net |
| Tail Suspension Test (TST) | A-33 (PDE4B inhibitor) | Reduced immobility time | researchgate.net |
| Novelty-Suppressed Feeding Test | A-33 (PDE4B inhibitor) | Reduced latency to feed | researchgate.net |
| Holeboard Test | PDE4B Knockout | Decreased head-dips (anxiogenic-like) | nih.govresearchgate.net |
| Light-Dark Transition Test | PDE4B Knockout | Reduced time in light compartment (anxiogenic-like) | nih.govresearchgate.net |
Investigation in Models of Neuroinflammation and Neurodegeneration
The inhibition of PDE4B has been investigated as a strategy to counter neuroinflammation, a key pathological feature in neurodegenerative conditions like Alzheimer's disease. mdpi.combohrium.com PDE4B is highly expressed in microglia, the primary immune cells of the brain. oup.com Inhibiting PDE4B can blunt the production of inflammatory cytokines by microglia, suggesting a potent anti-inflammatory effect. mdpi.comnih.gov
In preclinical mouse models of Alzheimer's disease, targeting PDE4B has yielded promising results. In an alcoholic dementia model using 3xTg-AD mice, the selective PDE4B inhibitor A33 was shown to prevent cognitive impairment and reduce the deposition of amyloid-beta (Aβ) plaques. oup.com These effects were linked to the alleviation of neuroinflammatory reactions in the hippocampus through the activation of the PDE4B/cAMP/PKA signaling pathway. oup.com Similarly, long-term early intervention with A33 in APPswe/PS1dE9 mice, another Alzheimer's model, significantly improved working and spatial memory. nih.gov
Further evidence comes from studies where the PDE4B gene was manipulated. Genetically reducing PDE4B activity in an Alzheimer's mouse model profoundly protected against memory deficits and deficits in brain glucose metabolism, even without a corresponding decrease in amyloid plaque burden. eurekalert.org This highlights PDE4B as a critical regulator of disease manifestation and a promising therapeutic target for neurodegenerative disorders characterized by neuroinflammation. eurekalert.org
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). researchgate.netcreative-biolabs.com Studies in EAE models have been crucial for validating potential therapies. researchgate.net The use of broad PDE4 inhibitors like rolipram has shown therapeutic efficacy in multiple EAE models, effectively suppressing the autoimmune response. nih.gov
More recent research has focused on dissecting the specific roles of PDE4 subtypes. These studies have demonstrated that the anti-inflammatory and myelin-repairing effects of PDE4 inhibition can be attributed to different subtypes. nih.gov Specifically, PDE4B inhibition is primarily responsible for the anti-inflammatory effects. In the EAE model, selective PDE4B inhibition improved neurological scores during the early, inflammatory phase of the disease. nih.gov This is consistent with the enzyme's role in regulating inflammatory cells. nih.gov In contrast, the promotion of remyelination was linked to the inhibition of the PDE4D subtype. nih.gov This segregation of duties suggests that a compound with specific activity against PDE4B, such as this compound, could be particularly effective at targeting the neuroinflammatory component of MS.
Cancer Models
Anti-Tumorigenic Effects in Lymphoma Models
In the context of oncology, PDE4B has been identified as a critical modulator of signaling pathways in B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL). nih.govmdpi.com High expression of PDE4B has been associated with a poor prognosis. nih.gov The anti-tumorigenic effects of inhibiting PDE4B stem from its role in regulating the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation. nih.govnih.gov
Inhibition of PDE4B leads to an increase in intracellular cAMP, which in turn suppresses the activity of PI3K and AKT. nih.gov This has been shown to have direct anti-lymphoma properties. Preclinical studies using both genetic and pharmacological approaches have validated these effects. In mouse models where the Pde4b gene was deleted, the development of c-Myc-driven lymphomas resulted in tumors with significantly suppressed growth. nih.govnih.gov Pharmacological inhibition with PDE4 inhibitors recapitulated these findings, leading to decreased tumor burden and improved survival in lymphoma-bearing mice. nih.gov Furthermore, combining PDE4 inhibitors with other agents, such as Myc inhibitors, can act synergistically to promote cancer cell death. researchgate.net
| Model Type | Intervention | Key Finding | Reference |
|---|---|---|---|
| In vitro DLBCL cell lines | PDE4 inhibitor (Roflumilast) | Suppressed VEGF secretion | nih.gov |
| Pde4b-null mouse model | Genetic deletion of Pde4b | Lower PI3K/AKT activity and reduced tumor angiogenesis | nih.gov |
| Murine B-cell lymphoma | PDE4 inhibitor (Roflumilast) | Decreased tumor burden and improved survival | nih.gov |
| B-cell lymphoma cells | PDE4 inhibitor + Myc inhibitor | Synergistic promotion of cell death | researchgate.net |
Impact on Cancer Cell Migration and Invasion in Xenograft Models
The abnormal expression or activity of PDE4 is associated with the progression of multiple cancers by facilitating processes like cell migration and invasion. nih.gov Inhibition of PDE4 has been shown to suppress the migration and invasion of various cancer cells in vitro, including melanoma and choriocarcinoma. nih.govnih.gov This effect is often mediated through the cAMP-PKA signaling pathway. nih.gov
While specific studies on the impact of this compound in xenograft models of cancer cell migration and invasion are not available, the known functions of its targets provide a strong rationale for its potential efficacy. Xenograft models, where human tumors are grown in immunocompromised mice, are a standard tool for evaluating the in vivo activity of novel cancer drugs. The ability of a compound to inhibit cell migration in vitro is often a precursor to its ability to reduce metastasis in these more complex in vivo models. Given that PDE4B inhibition can effectively suppress cancer cell migration, it is plausible that this compound would impact cancer cell dissemination in a xenograft setting. tandfonline.com
Role in Modulation of Tumor Microenvironment
The tumor microenvironment plays a critical role in cancer progression, and angiogenesis—the formation of new blood vessels—is a key component. The cAMP-PDE4B axis has been identified as a significant regulator of angiogenesis in B-cell lymphoma. nih.govnih.govfrontiersin.org High PDE4B activity in lymphoma cells suppresses intracellular cAMP, leading to increased PI3K/AKT signaling and subsequent secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.govfrontiersin.org
By inhibiting PDE4B, the resulting increase in cAMP down-modulates VEGF secretion from the tumor cells, which in turn negatively influences vessel development in the microenvironment. nih.govnih.gov This anti-angiogenic effect has been demonstrated robustly in vivo. Mouse models of lymphoma treated with a PDE4 inhibitor showed significantly lower microvessel density within the tumors. nih.gov This was associated with reduced levels of circulating VEGF. nih.gov These findings establish that targeting PDE4B can disrupt the interplay between tumor cells and their microenvironment, identifying it as an actionable anti-angiogenic target. nih.govnih.gov Beyond angiogenesis, PDE4 also influences the tumor immune microenvironment by suppressing anti-tumor immune responses, and its inhibition may help restore immune surveillance. nih.govresearchgate.net
Preclinical Research Data on this compound in Fibrosis, Osteoporosis, and Allergic Disease Models Currently Unavailable
Following a comprehensive search of scientific literature and publicly available data, there is no specific information regarding the preclinical investigation of the compound This compound in in vivo animal models for fibrosis, osteoporosis, or allergic diseases such as atopic dermatitis.
While this compound is identified in chemical databases as a dual inhibitor of phosphodiesterase 4B (PDE4B) and phosphodiesterase 7A (PDE7A), the documented preclinical research on this specific molecule is limited to its potential antidepressant properties observed in rat behavioral studies.
The detailed outline provided for an article focusing on the anti-fibrotic activity of this compound in pulmonary, kidney, liver, or skin models, as well as its efficacy in osteoporosis and atopic dermatitis models, cannot be substantiated with current scientific findings. Research into the broader categories of PDE4 and PDE7 inhibitors suggests a therapeutic potential in inflammatory and fibrotic diseases. However, these general findings cannot be specifically attributed to this compound without direct experimental evidence.
Therefore, the creation of a scientifically accurate article adhering to the requested structure and focusing solely on this compound is not feasible at this time due to the absence of published research in these specific therapeutic areas.
Comparative Preclinical Research and Research Tool Applications
Comparison with Other PDE4 Selective Inhibitors (e.g., Roflumilast, Cilomilast (B62225), Apremilast)
Selective PDE4 inhibitors have been a cornerstone of research into cAMP modulation for inflammatory conditions. Roflumilast, Cilomilast, and Apremilast (B1683926) are three such inhibitors that have been extensively studied and, in some cases, approved for clinical use. Understanding the differential efficacy of a dual PDE4B/7A inhibitor like Pde4B/7A-IN-1 in comparison to these established PDE4-selective agents is crucial for delineating its unique pharmacological profile.
Differential Efficacy in Specific In Vitro Assays
In assays measuring the production of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages, this compound has demonstrated superior efficacy compared to the combination of a selective PDE4 inhibitor (rolipram) and a selective PDE7A inhibitor (BRL50481). nih.gov This suggests a synergistic or additive effect of dual PDE4B/7A inhibition in modulating inflammatory cytokine release. Furthermore, in assays inducing apoptosis in chronic lymphocytic leukemia (CLL) cells, this compound was found to be more effective than the combination of rolipram (B1679513) and BRL50481. nih.gov
Roflumilast is a potent PDE4 inhibitor with high affinity for PDE4B. nih.gov In vitro studies have shown that it effectively reduces the release of inflammatory mediators from various immune cells. nih.gov Apremilast, another oral PDE4 inhibitor, has been shown to inhibit the production of multiple pro-inflammatory cytokines, including TNF-α, IL-12, and IL-23, in peripheral blood mononuclear cells (PBMCs). nih.gov Cilomilast has also demonstrated anti-inflammatory effects in vitro, though its clinical development was hampered by a narrow therapeutic window. astrazenecaclinicaltrials.com
A direct head-to-head comparison of this compound with Roflumilast, Cilomilast, and Apremilast in the same in vitro assays is not extensively available in the public domain. However, based on its known dual-target engagement, it is hypothesized that this compound would exhibit a distinct and potentially broader anti-inflammatory profile in certain cell types where both PDE4 and PDE7 play significant roles in regulating cAMP levels.
| Compound | Target(s) | Reported In Vitro Effects |
|---|---|---|
| This compound (BC54) | PDE4B, PDE7A | Superior inhibition of TNF-α production in macrophages compared to a combination of selective PDE4 and PDE7 inhibitors. nih.gov More effective at inducing apoptosis in CLL cells than a combination of selective inhibitors. nih.gov |
| Roflumilast | PDE4 (high affinity for PDE4B) | Potent inhibition of inflammatory mediator release from various immune cells. nih.gov |
| Cilomilast | PDE4 | Demonstrated anti-inflammatory effects in vitro. astrazenecaclinicaltrials.com |
| Apremilast | PDE4 | Inhibition of TNF-α, IL-12, and IL-23 production in PBMCs. nih.gov |
Differential Efficacy and Mechanistic Insights in In Vivo Animal Models
Roflumilast has demonstrated efficacy in animal models of chronic obstructive pulmonary disease (COPD) and asthma, primarily through its anti-inflammatory effects in the lungs. astrazenecaclinicaltrials.com Apremilast has shown significant efficacy in murine models of psoriasis and psoriatic arthritis, reducing skin inflammation and joint damage. nih.govnih.gov Cilomilast also exhibited anti-inflammatory activity in animal models of respiratory diseases. astrazenecaclinicaltrials.com
The therapeutic rationale for a dual PDE4B/7A inhibitor like this compound is based on the distinct yet complementary roles of PDE4 and PDE7 in the immune system. PDE4 is ubiquitously expressed in inflammatory cells and is a key regulator of their activation. nih.gov PDE7, particularly PDE7A, is highly expressed in T-lymphocytes and is implicated in their proliferation and cytokine production. mdpi.com Therefore, in animal models of T-cell-driven autoimmune diseases, it is plausible that this compound would demonstrate a more profound or broader immunomodulatory effect than a selective PDE4 inhibitor. For instance, in a model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, both a PDE4 inhibitor (rolipram) and a selective PDE7 inhibitor showed efficacy, but through both common and distinct anti-inflammatory mechanisms. mdpi.com This suggests that a dual inhibitor could offer a more comprehensive therapeutic approach.
Comparison with Selective PDE7 Inhibitors
The development of selective PDE7 inhibitors has provided valuable tools to dissect the specific roles of this enzyme in cellular processes. A comparison of a dual PDE4B/7A inhibitor with a selective PDE7 inhibitor highlights the potential advantages of targeting both enzymes simultaneously.
Distinct and Overlapping Biological Effects
Selective PDE7 inhibitors have been shown to modulate T-cell function, including proliferation and cytokine release. mdpi.com In vivo, they have demonstrated efficacy in models of neuroinflammation. mdpi.com The biological effects of this compound would encompass these T-cell-mediated effects, but would also include the broader anti-inflammatory actions associated with PDE4 inhibition, such as effects on macrophages, neutrophils, and other immune cells. nih.gov
The overlapping biological effect would be the modulation of T-cell activity. However, the distinct advantage of this compound lies in its ability to also target the widespread inflammatory responses mediated by PDE4. This broader mechanism of action could be beneficial in complex inflammatory diseases where multiple immune cell types are involved.
Advantages of Dual PDE4B/7A Inhibition over Single Target Inhibition
The primary advantage of dual PDE4B/7A inhibition is the potential for enhanced therapeutic efficacy through synergistic or additive effects on intracellular cAMP levels in key immune cells. By inhibiting two different enzymes responsible for cAMP degradation, a more robust and sustained increase in cAMP can be achieved. This can lead to a more profound suppression of pro-inflammatory signaling pathways.
As demonstrated in vitro, this compound (BC54) was more effective at inhibiting TNF-α production and inducing apoptosis in CLL cells than a combination of a selective PDE4 inhibitor and a selective PDE7A inhibitor. nih.gov This suggests that a single molecule capable of engaging both targets may have superior pharmacological properties compared to a combination of two separate drugs. Furthermore, from a drug development perspective, a single dual-inhibitor molecule offers advantages in terms of pharmacokinetics and reduced potential for drug-drug interactions compared to a combination therapy.
This compound as a Chemical Probe in Biological Research
A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein target. This compound (BC54), with its well-characterized potency and selectivity for PDE4 and PDE7, serves as an excellent chemical probe to investigate the roles of these enzymes in various biological processes. nih.gov
Researchers can use this compound to explore the downstream consequences of simultaneously elevating cAMP through the inhibition of both PDE4B and PDE7A in different cell types and disease models. For example, it can be used to:
Dissect the relative contributions of PDE4 and PDE7 to cAMP signaling in specific cellular compartments.
Investigate the functional consequences of dual PDE4/7 inhibition on immune cell trafficking, activation, and effector functions.
Explore the therapeutic potential of dual PDE4B/7A inhibition in a wide range of inflammatory and neurological disorders in preclinical models.
Identify novel downstream targets and signaling pathways that are regulated by the interplay between PDE4 and PDE7.
The availability of a potent and selective dual inhibitor like this compound provides a valuable tool for the scientific community to further unravel the complexities of cAMP signaling in health and disease. nih.gov
Utility for Elucidating PDE4B and PDE7A Specific Biological Functions
A dual inhibitor of PDE4B and PDE7A would serve as a powerful research tool to unravel the distinct and overlapping functions of these enzymes in cellular signaling. The PDE4 family is a primary regulator of intracellular cAMP, and its inhibition has broad anti-inflammatory effects. mdpi.com PDE4B, in particular, is highly expressed in inflammatory and immune cells and has been identified as a key regulator of inflammatory responses. researchgate.netnih.gov Studies using selective PDE4B inhibitors or genetic knockout models have been instrumental in defining its role.
For instance, PDE4B has been shown to be a crucial mediator in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Its inhibition can suppress the activity of various immune cells, including T cells, monocytes, macrophages, and neutrophils, by elevating intracellular cAMP levels. nih.gov This elevation in cAMP leads to the reduced production of pro-inflammatory mediators and an increase in anti-inflammatory molecules. nih.gov Furthermore, research indicates PDE4B's involvement in a range of pathologies including inflammatory diseases, cancers, and cognitive and metabolic disorders. researchgate.net Preclinical studies have also implicated PDE4B in psychiatric conditions such as anxiety and depression. nih.govcellsignal.com
Similarly, PDE7A, another cAMP-specific phosphodiesterase, is found in many immune cells, with a notable presence in T lymphocytes. nih.gov The precise role of PDE7A in T cell function has been a subject of investigation, with some studies suggesting it plays a crucial role in T cell activation, while others indicate it may not be indispensable. nih.govnih.gov The use of selective PDE7A inhibitors has helped to clarify its functions. For example, pharmacological inhibition of PDE7A has been shown to attenuate ethanol (B145695) consumption in female mice, suggesting a role in the neurobiology of alcohol use disorder. nih.gov
A dual PDE4B/PDE7A inhibitor would allow researchers to explore the synergistic or additive effects of inhibiting both enzymes simultaneously. This is particularly relevant in the context of immune responses, where both enzymes are expressed in T cells. nih.gov Simultaneous inhibition of PDE4 and PDE7 has been suggested to have a synergistic inhibitory effect on T lymphocyte activity, which could be a promising therapeutic strategy for immune-related disorders. nih.gov Such a tool would enable detailed investigation into the crosstalk between PDE4B and PDE7A signaling pathways and their combined impact on cellular functions.
| Enzyme | Key Biological Functions | Associated Pathologies |
|---|---|---|
| PDE4B | Regulation of inflammation and immune responses, hydrolysis of cAMP, modulation of pro-inflammatory cytokine production (e.g., TNF-α). nih.govnih.gov | Inflammatory diseases, cancer, cognitive disorders, metabolic disorders, psychiatric disorders (anxiety, depression). researchgate.netnih.govcellsignal.com |
| PDE7A | Regulation of T cell function, cAMP hydrolysis. nih.govgenecards.org | Immune-related disorders, alcohol use disorder. nih.govnih.gov |
Applications in Phenotypic Screening and Target Validation Studies
In the realm of drug discovery, a dual PDE4B/PDE7A inhibitor would be a valuable asset for both phenotypic screening and target validation.
Phenotypic Screening:
Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the compound's direct molecular target. A well-characterized dual PDE4B/PDE7A inhibitor could be used as a reference compound in such screens to identify novel molecules with similar functional effects. For example, in a screen for compounds that suppress T-cell proliferation or reduce inflammatory cytokine production from macrophages, a dual inhibitor could help to identify new chemical scaffolds that act on the cAMP signaling pathway. By comparing the phenotypic signatures of novel hits to that of the dual inhibitor, researchers could prioritize compounds that likely act through the inhibition of PDE4B and/or PDE7A.
Target Validation:
Target validation is the process of confirming that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. A selective dual inhibitor of PDE4B and PDE7A would be instrumental in validating the therapeutic potential of co-inhibiting these enzymes. For instance, in preclinical models of autoimmune diseases like rheumatoid arthritis or inflammatory bowel disease, such a compound could be used to assess whether simultaneous inhibition of PDE4B and PDE7A leads to a more profound anti-inflammatory effect than inhibiting either enzyme alone.
Furthermore, by using a dual inhibitor in conjunction with genetic approaches (e.g., siRNA, CRISPR/Cas9) to silence PDE4B or PDE7A individually, researchers can dissect the specific contribution of each enzyme to the observed phenotype. This would provide strong evidence for the on-target effects of the compound and solidify the rationale for developing dual-specificity drugs for clinical use. The availability of such a research tool would also facilitate the exploration of potential side effects associated with the simultaneous inhibition of both enzymes, which is a critical aspect of preclinical safety assessment.
| Application | Description | Potential Research Areas |
|---|---|---|
| Elucidating Biological Functions | Investigating the distinct and synergistic roles of PDE4B and PDE7A in cellular signaling pathways. | Immunology, neurobiology, oncology. |
| Phenotypic Screening | Serving as a reference compound to identify new molecules that modulate the cAMP pathway and produce desired cellular or organismal phenotypes. | Drug discovery for inflammatory and autoimmune diseases. |
| Target Validation | Confirming the therapeutic potential of co-inhibiting PDE4B and PDE7A in various disease models and dissecting the contribution of each enzyme to the therapeutic effect. | Preclinical studies of autoimmune diseases, neuroinflammatory disorders, and certain cancers. |
Emerging Research Directions and Future Perspectives for Pde4b/7a in 1 Research
Investigation of Isoform-Specific Roles within PDE4B and PDE7A Subtypes
A significant area of ongoing research is the detailed investigation of the specific roles of PDE4B and PDE7A isoforms. The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), each with distinct tissue distribution and cellular functions. ahajournals.orgprobiologists.com Similarly, the PDE7 family has two main genes, PDE7A and PDE7B, which also exhibit differential expression and roles. mdpi.comresearchgate.net
Understanding the precise function of each isoform is critical for developing targeted therapies with improved efficacy and fewer side effects. For instance, PDE4B is predominantly found in myeloid and immune cells and is a key regulator of inflammatory responses. ahajournals.orgabcam.comreumatologiaclinica.org In contrast, other PDE4 isoforms have been linked to different physiological processes. ahajournals.org Research using isoform-specific knockout animal models is proving invaluable in dissecting these distinct functions. mdpi.com
Similarly, PDE7A is expressed in T-cells, and its inhibition is being explored for immunological and inflammatory disorders. sinobiological.com However, the exact role of its different splice variants (PDE7A1, PDE7A2, and PDE7A3) is still under investigation. mdpi.com By elucidating the specific contributions of each PDE4B and PDE7A isoform, researchers can better understand the nuanced effects of a dual inhibitor like Pde4B/7A-IN-1.
Table 1: Key Isoforms of PDE4B and PDE7A and Their Investigated Roles
| Isoform Family | Specific Isoform/Subtype | Known and Investigated Functions | Key References |
| PDE4B | PDE4B1, PDE4B2, PDE4B3, PDE4B4 | Regulation of inflammation, immune cell function, potential role in neuropsychiatric disorders. abcam.commdpi.comnih.govcellsignal.com | abcam.commdpi.comnih.govcellsignal.com |
| PDE7A | PDE7A1, PDE7A2, PDE7A3 | T-cell activation, immune response modulation, osteoblastic differentiation. mdpi.comresearchgate.netsinobiological.com | mdpi.comresearchgate.netsinobiological.com |
Exploration of this compound in Novel Preclinical Disease Models
The application of this compound is being expanded to a variety of new preclinical disease models. Given the roles of PDE4 and PDE7 in inflammation and immune responses, dual inhibitors are being tested in models of chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and rheumatoid arthritis. mdpi.comfrontiersin.org The rationale is that simultaneous inhibition of both enzymes could lead to synergistic or additive anti-inflammatory effects. mdpi.com
Furthermore, the involvement of PDE4B in neurological and psychiatric disorders has opened up new avenues of research. mdpi.comcellsignal.com Preclinical studies are exploring the potential of PDE4B inhibitors in models of Alzheimer's disease, depression, and schizophrenia. mdpi.comnih.govnih.gov The dual-inhibition strategy of this compound may offer unique benefits in these complex conditions where multiple signaling pathways are dysregulated. For example, a recent study demonstrated that specific inhibition of PDE4B can prevent spatial memory and brain metabolism deficits in a mouse model of Alzheimer's disease. nih.gov
Combinatorial Research Strategies with Other Signaling Pathway Modulators
To enhance therapeutic efficacy and overcome potential resistance, researchers are investigating combinatorial strategies that pair this compound with modulators of other signaling pathways. The cAMP signaling pathway, regulated by PDEs, intersects with numerous other cellular cascades, such as the PI3K/AKT/mTOR and PKA pathways. nih.gov
For instance, in the context of B-cell malignancies, combining PDE4 inhibitors with agents that target the B-cell receptor (BCR) signaling pathway is a promising approach. nih.gov The interplay between cAMP/PDE4 and BCR signals suggests that a dual-pronged attack could be more effective than single-agent therapy. nih.gov Another study highlighted the synergistic effects of combining a PDE4 inhibitor with a BET bromodomain inhibitor in a B-cell lymphoma model. researchgate.net These combination strategies aim to exploit the complex network of cellular signaling to achieve a more potent therapeutic outcome.
Advanced Mechanistic Studies using Omics Approaches
To gain a deeper understanding of the molecular mechanisms of this compound, advanced "omics" technologies are being employed. Transcriptomics and proteomics allow for a comprehensive analysis of the changes in gene expression and protein levels following treatment with the inhibitor. somalogic.comuq.edu.aufrontiersin.org
These approaches can reveal the downstream targets and pathways affected by the dual inhibition of PDE4B and PDE7A. For example, transcriptomic analysis can identify which genes are up- or down-regulated, providing clues about the cellular processes being modulated. uq.edu.au Proteomics can then confirm whether these changes in gene expression translate to altered protein levels and functions. somalogic.combigomics.ch This multi-omics approach provides a more complete picture of the compound's mechanism of action and can help in identifying novel biomarkers of response. somalogic.com
Development of this compound Derivatives with Enhanced Selectivity or Potency
Medicinal chemistry efforts are focused on developing derivatives of this compound with improved pharmacological properties. The goal is to create new molecules with enhanced selectivity for specific PDE4B or PDE7A isoforms or with greater potency. This could lead to more targeted effects with a better safety profile. tandfonline.com
For instance, structural studies have identified key amino acid differences between PDE4 subtypes that can be exploited to design highly selective inhibitors. nih.gov By modifying the chemical structure of the parent compound, researchers can fine-tune its binding affinity and selectivity for the desired targets. The development of such derivatives is crucial for addressing specific research questions and for the potential translation of these compounds into clinical candidates.
Translational Research Opportunities for Novel Biological Insights
The insights gained from preclinical studies with this compound and its derivatives are paving the way for translational research. vumc.org This involves bridging the gap between basic scientific discoveries and their application in a clinical setting. vumc.orgadf-online.de The identification of specific patient populations that might benefit most from this dual-inhibition strategy is a key aspect of translational research.
For example, if preclinical models show significant efficacy in a particular type of inflammatory disease, the next step would be to design clinical trials to test the compound in patients with that condition. Furthermore, the biomarkers identified through omics studies could be used to monitor treatment response and to select patients who are most likely to benefit from the therapy. somalogic.com These translational efforts are essential for realizing the full therapeutic potential of novel compounds like this compound.
Q & A
Q. How can researchers determine the target specificity of PDE4B/7A-IN-1 for PDE4B versus PDE7A isoforms in vitro?
Methodological Answer:
- Use radioligand binding assays with recombinant PDE4B and PDE7A isoforms to measure inhibition constants (IC₅₀). Include positive controls (e.g., rolipram for PDE4) and negative controls (e.g., untransfected cell lysates) .
- Validate selectivity using kinetic enzyme activity assays under standardized conditions (e.g., 10 μM ATP, pH 7.4) to minimize off-target effects .
- Report results in a comparative table (see Table 1) with confidence intervals and statistical significance (p < 0.05) .
Q. What in vitro models are optimal for assessing this compound’s anti-inflammatory effects?
Methodological Answer:
- Use primary murine macrophages or human peripheral blood mononuclear cells (PBMCs) stimulated with LPS/IFN-γ. Measure TNF-α/IL-6 suppression via ELISA, normalized to cell viability (MTT assay) .
- Include dose-response curves (1 nM–10 μM) and compare to known PDE4 inhibitors (e.g., apremilast) to contextualize potency .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported selectivity ratios across studies?
Methodological Answer:
- Conduct meta-analysis of published IC₅₀ values, accounting for variables like assay buffers, enzyme sources, and ATP concentrations .
- Apply Bland-Altman plots to assess inter-study variability and use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize replication studies .
- Validate findings using knockout PDE4B/PDE7A cell lines to isolate isoform-specific effects .
Q. What experimental design principles apply to in vivo studies of this compound in neuropsychiatric models?
Methodological Answer:
- Use chronic unpredictable mild stress (CUMS) rodent models to assess antidepressant-like effects. Measure behavioral outcomes (e.g., forced swim test) and correlate with hippocampal PDE4B expression via Western blot .
- Ensure randomization , blinding , and power analysis (n ≥ 10/group) to meet CONSORT guidelines .
- Include pharmacokinetic profiling (plasma half-life, brain penetrance) to confirm target engagement .
Data Presentation and Reproducibility Guidelines
Q. How can researchers ensure reproducibility when testing this compound in diverse cellular contexts?
Methodological Answer:
- Standardize cell culture conditions (e.g., passage number, serum batch) and pre-treat cells with phosphodiesterase inhibitors (e.g., IBMX) to baseline cyclic nucleotide levels .
- Use publicly available datasets (e.g., ChEMBL, PubChem) to cross-validate biochemical properties and avoid over-reliance on single-source data .
Ethical and Reporting Standards
Q. What ethical considerations apply to this compound studies involving animal models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
